6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one
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Overview
Description
6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in numerous applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one involves several steps, each requiring specific reaction conditions and reagents. The preparation method typically includes the use of high-purity starting materials and controlled reaction environments to ensure the desired product’s purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the intended application and scale of production.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to complex molecules with enhanced properties .
Scientific Research Applications
6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one has a wide range of scientific research applications, making it a valuable compound in various fields :
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Employed in studying biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its unique properties and advantages. Some similar compounds include:
Uniqueness
What sets this compound apart from these similar compounds is its distinct chemical structure and the specific applications it is suited for. Its unique properties make it particularly valuable in certain research and industrial contexts, where other compounds may not be as effective .
Properties
IUPAC Name |
6-ethyl-2-(4-hydroxyanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-8-7-11(17)15-12(13-8)14-9-3-5-10(16)6-4-9/h3-7,16H,2H2,1H3,(H2,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIPJNKGAJRDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.